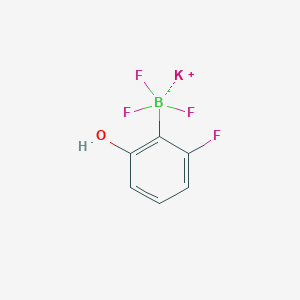

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

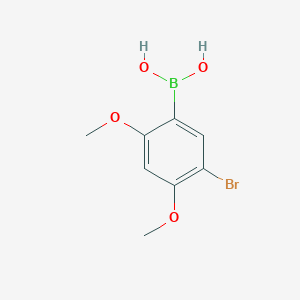

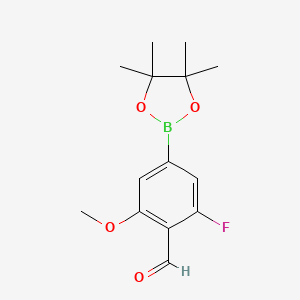

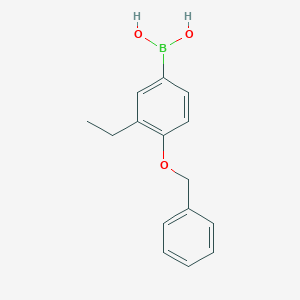

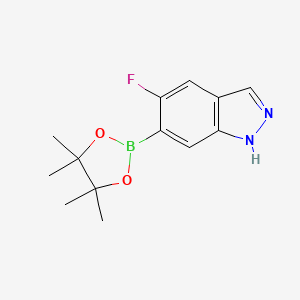

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a chemical compound with the CAS Number: 2734745-79-8 . It has a molecular weight of 262.09 . The IUPAC name for this compound is 5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole .

Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is 1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17) .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is an off-white to light yellow powder . It should be stored at temperatures less than or equal to -4 °C .Safety and Hazards

Mechanism of Action

Target of Action

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a boronic ester, a class of compounds that are highly valuable building blocks in organic synthesis

Mode of Action

The mode of action of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester involves its interaction with its targets through a radical approach . Protodeboronation refers to the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Suzuki–Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the action of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is the formation of various functional groups through the Suzuki–Miyaura coupling . This compound can also undergo protodeboronation, leading to the removal of the boron moiety .

Action Environment

The action of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . The compound’s reaction rate is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name |

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVALTDHVJOYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazole-6-boronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.